molecular formula C16H13F3N2O3 B2648007 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 343372-64-5

2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2648007
CAS No.: 343372-64-5
M. Wt: 338.286
InChI Key: HEVLGFZIZSWSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative featuring a nitroethyl group at the 2-position of the benzoyl ring and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitroethyl moiety may contribute to redox activity or serve as a synthetic handle for further functionalization .

Synthesis of such compounds typically involves coupling benzoyl chlorides or activated carboxylic acids with substituted anilines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLGFZIZSWSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the nitroethyl and trifluoromethyl-substituted phenyl intermediates. . The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.

    Reduction: The nitro group can be reduced to an amine, potentially leading to the formation of amide or imine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells. The presence of the nitro group is believed to enhance its ability to generate reactive oxygen species (ROS), leading to increased cytotoxicity against tumor cells .
  • Drug Development : The unique functional groups in this compound allow for modifications that could lead to novel therapeutic agents targeting specific diseases, including resistant strains of pathogens and various cancers.

Biological Research

In biological studies, the compound's interactions with cellular targets are of significant interest:

  • Biochemical Probes : Due to its distinct chemical structure, it serves as a biochemical probe for studying enzyme interactions and signaling pathways within cells. This application is crucial for understanding disease mechanisms and developing targeted therapies .
  • Structure-Activity Relationship (SAR) : Ongoing research is focused on understanding how structural modifications impact biological activity. This knowledge is vital for optimizing the efficacy of compounds in drug design .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Specialty Chemicals : It can be utilized in the synthesis of specialty chemicals that require specific properties such as enhanced stability or reactivity under certain conditions. This application is particularly relevant in industries focusing on high-performance materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial effects against several bacterial strains. The results indicated effective inhibition at specific concentrations, suggesting potential use in antibiotic development.

Case Study 2: Cancer Cell Apoptosis

Research evaluating the anticancer properties of this compound revealed its ability to induce apoptosis in specific cancer cell lines. Mechanistic studies indicated that the compound's action involved modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and hydrophobic interactions. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural variations among benzamide derivatives significantly influence their physical and chemical properties. Key comparisons include:

Compound Name Substituents Key Properties Reference
2-(2-Nitroethyl)-N-[3-(CF₃)phenyl]benzamide 2-NO₂CH₂CH₂, N-3-CF₃Ph Hypothesized redox activity; moderate solubility in polar aprotic solvents N/A
2-Hydroxy-N-(3-CF₃Ph)benzamide 2-OH, N-3-CF₃Ph Enhanced hydrogen bonding; crystallinity confirmed via X-ray
3-Chloro-N-[2-(CF₃)phenyl]benzamide 3-Cl, N-2-CF₃Ph Higher melting point (∼180°C) due to halogen interactions
4-Methyl-N-(3-CF₃Ph)benzamide 4-CH₃, N-3-CF₃Ph Improved lipophilicity; used in kinase inhibitor scaffolds

Key Observations :

  • Nitroethyl vs. This may reduce crystalline packing efficiency, as seen in polymorphic benzamides () .
  • Trifluoromethyl Position: The 3-CF₃Ph group (target compound) vs.

Key Observations :

  • Pharmaceutical vs. Agrochemical Use : While the target compound’s nitroethyl group may favor redox-mediated biological activity (e.g., prodrug activation), flutolanil’s isopropoxy group directs it toward agricultural applications .
  • Receptor Specificity : Piperazine-containing benzamides () show tailored receptor binding, whereas the target compound’s nitroethyl group might favor interaction with oxidoreductases or kinases .

Biological Activity

2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound notable for its unique structural features, including a nitroethyl group and a trifluoromethyl-substituted phenyl group. These characteristics contribute to its potential biological activities, which have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies.

The compound's IUPAC name is this compound, with the chemical formula C16H13F3N2O3C_{16}H_{13}F_3N_2O_3 and CAS number 343372-64-5. Its structure allows for diverse chemical interactions, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The nitro group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions, which can stabilize the binding of the compound to enzymes or receptors.

These interactions may modulate the activity of enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

CompoundIC50 (µM) AChEIC50 (µM) BuChE
Rivastigmine38.4-
This compoundTBDTBD

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing cellular uptake and efficacy against cancer cells.

Case Studies

  • Study on Enzyme Inhibition : A study assessed the inhibition of AChE and BuChE by various derivatives. The results indicated that certain structural modifications could improve inhibitory potency, with some derivatives showing IC50 values lower than clinically used drugs like rivastigmine .
  • Antimicrobial Screening : Another research project evaluated the antimicrobial activity against Mycobacterium tuberculosis. The most active derivatives exhibited minimum inhibitory concentrations (MICs) between 62.5 µM and 250 µM, demonstrating potential as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological activity conferred by the combination of nitroethyl and trifluoromethyl groups:

CompoundKey FeaturesBiological Activity
2-(2-nitroethyl)-N-phenylbenzamideLacks trifluoromethyl groupReduced activity
N-[3-(trifluoromethyl)phenyl]benzamideLacks nitroethyl groupAltered binding properties
2-(2-nitroethyl)-N-[4-(trifluoromethyl)phenyl]benzamidePositional isomerDifferent steric effects

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a nitroethyl-substituted benzoyl chloride with 3-(trifluoromethyl)aniline. Key steps include:

  • Amide Bond Formation: Use coupling agents like HATU or EDC/HOBt in anhydrous DCM or DMF under inert atmosphere to minimize hydrolysis .
  • Nitroethyl Introduction: Introduce the nitroethyl group via Michael addition to acrylonitrile followed by reduction and oxidation, ensuring regioselectivity with catalysts like DBU .
  • Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity via HPLC (>98%) and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the benzamide backbone and substituent positions. The trifluoromethyl group appears as a singlet (~δ 120–125 ppm in 19^19F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 383.1) and nitro group stability .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups) for structural validation .

Q. How can researchers design preliminary assays to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) with IC50_{50} determination via dose-response curves .
  • Antimicrobial Screening: Conduct microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity and binding affinity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, showing enhanced electrophilicity at the amide carbonyl due to nitro and CF3_3 groups .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing CF3_3 with Cl or CH3_3) and compare binding energies via molecular docking (AutoDock Vina) against target proteins .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability. Validate target engagement using SPR (surface plasmon resonance) for direct binding kinetics .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., nitro group reduction to amine) that may alter activity .

Q. How can researchers investigate the compound’s potential as a dual-target inhibitor?

Methodological Answer:

  • Kinetic Studies: Employ time-dependent inhibition assays (e.g., pre-incubation with enzymes) to distinguish competitive vs. allosteric mechanisms .
  • Pathway Analysis: Use transcriptomics (RNA-seq) on treated cell lines to identify co-regulated pathways (e.g., apoptosis and oxidative stress) .

Q. What advanced computational models predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Apply QSPR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate with in vitro Caco-2 cell permeability assays .
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER) to assess stability in lipid bilayers, focusing on CF3_3-driven membrane partitioning .

Methodological Notes

  • Contradictory Data: Cross-validate findings using orthogonal techniques (e.g., SPR alongside enzyme assays) .
  • Scale-Up Challenges: Optimize flow chemistry for nitroethyl intermediates to prevent exothermic side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.